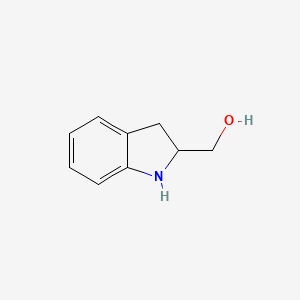

2,3-dihydro-1H-indol-2-ylmethanol

Description

The exact mass of the compound 2,3-dihydro-1H-indol-2-ylmethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-dihydro-1H-indol-2-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1H-indol-2-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPOFAKYHPAXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383304 | |

| Record name | 2,3-dihydro-1H-indol-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27640-31-9, 138969-57-0 | |

| Record name | 2,3-dihydro-1H-indol-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indol-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,3-dihydro-1H-indol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Structural Analysis of (S)-indolin-2-ylmethanol for Drug Development Professionals

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern drug discovery, the indoline nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds.[1] Its rigid, yet three-dimensional structure provides an excellent platform for the precise spatial arrangement of functional groups, a critical factor for selective interaction with biological targets. The specific subject of this guide, (S)-indolin-2-ylmethanol (Figure 1), is a chiral building block of increasing importance. Its utility in the synthesis of multi-targeted kinase inhibitors for oncology and other therapeutic agents underscores the necessity for a rigorous and unequivocal understanding of its three-dimensional structure.[2][3]

This guide provides an in-depth analysis of the core techniques used to elucidate and confirm the structure of (S)-indolin-2-ylmethanol. Moving beyond a simple recitation of methods, we will explore the causal logic behind the application of each technique, offering a holistic perspective for researchers, scientists, and drug development professionals aiming to leverage this valuable synthon.

Figure 1. Chemical structure of (S)-indolin-2-ylmethanol.

Figure 1. Chemical structure of (S)-indolin-2-ylmethanol.

Part 1: Foundational Analysis - Synthesis and Spectroscopic Confirmation

The journey of structural analysis begins with the molecule's creation and the initial confirmation of its elemental composition and connectivity.

Asymmetric Synthesis: Establishing Chirality

The absolute configuration at the C2 position is the most critical structural feature of (S)-indolin-2-ylmethanol. This stereocenter is typically established through the asymmetric reduction of the corresponding carboxylic acid, (S)-indoline-2-carboxylic acid. This precursor is often synthesized via methods like the intramolecular cyclization of chiral precursors such as (S)-2-bromophenylalanine or through enzymatic resolution of a racemic mixture.[4][5][6] The choice of a specific synthetic route is dictated by factors such as scalability, cost, and the desired enantiomeric excess (e.e.).

The workflow from precursor to the final product involves a crucial reduction step, which must be performed under conditions that do not racemize the chiral center.

Caption: Workflow for the synthesis of (S)-indolin-2-ylmethanol.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry serves as the first analytical checkpoint, confirming the molecular weight of the synthesized compound. For (S)-indolin-2-ylmethanol (C₉H₁₁NO), the expected monoisotopic mass is approximately 149.0841 g/mol .

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecule, [M+H]⁺, with minimal fragmentation.

-

Analysis: Analyze the sample using a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Interpretation: The resulting spectrum should show a prominent peak at m/z ≈ 150.0919, corresponding to the [M+H]⁺ ion. The high mass accuracy of the instrument (typically <5 ppm) allows for the unambiguous confirmation of the elemental formula, C₉H₁₁NO.

The fragmentation pattern can also provide structural information. Cleavage of the C2-CH₂OH bond is a likely fragmentation pathway, yielding characteristic daughter ions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds.

For (S)-indolin-2-ylmethanol, the key expected absorptions are:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

N-H Stretch: A sharp to medium band around 3300-3500 cm⁻¹, corresponding to the secondary amine of the indoline ring.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH and CH₂ groups) appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, indicative of the primary alcohol.

The presence of these characteristic bands provides strong evidence for the indoline-2-ylmethanol scaffold.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy The ¹H NMR spectrum confirms the number and environment of all protons in the molecule. For (S)-indolin-2-ylmethanol, the expected signals are:

-

Aromatic Protons (4H): A complex multiplet pattern between ~6.5-7.2 ppm, corresponding to the four protons on the benzene ring.

-

N-H Proton (1H): A broad singlet that can appear over a wide range, often around 3.5-4.5 ppm, which is exchangeable with D₂O.

-

C2-H Proton (1H): A multiplet (often a triplet of doublets) around 4.0-4.3 ppm. Its coupling to the adjacent CH₂ and CH₂OH protons is key for structural assignment.

-

CH₂OH Protons (2H): Two diastereotopic protons that will appear as distinct multiplets (doublet of doublets) around 3.5-3.8 ppm.

-

C3-CH₂ Protons (2H): Two diastereotopic protons that will also appear as distinct multiplets, typically between 2.8-3.3 ppm.

-

O-H Proton (1H): A broad singlet, which is exchangeable with D₂O.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals all unique carbon environments. Based on data for the parent indoline scaffold and related derivatives, the expected chemical shifts are as follows:[8][9][10]

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C7a | ~150-152 | Aromatic carbon attached to nitrogen. |

| C3a | ~128-130 | Aromatic quaternary carbon. |

| C5, C6 | ~124-128 | Aromatic CH carbons. |

| C4, C7 | ~110-120 | Aromatic CH carbons, shielded by the amine. |

| CH₂OH | ~65-68 | Aliphatic carbon attached to oxygen. |

| C2 | ~60-63 | Chiral carbon, attached to nitrogen. |

| C3 | ~35-38 | Aliphatic CH₂ carbon. |

2D NMR Experiments (COSY & HSQC)

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between C2-H and the protons on C3 and the CH₂OH group, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the signals in both the ¹H and ¹³C spectra.

Caption: Integrated NMR workflow for structural elucidation.

Part 2: Definitive Stereochemical and Conformational Analysis

While spectroscopy confirms the chemical constitution, advanced techniques are required to definitively establish the three-dimensional arrangement of the atoms in space.

Chiroptical Spectroscopy: Confirming Absolute Configuration

Since the molecule is chiral, chiroptical methods like Circular Dichroism (CD) are essential to confirm the absolute configuration of the enantiomerically pure sample. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[3]

The resulting CD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique signature for the (S)-enantiomer. This experimental spectrum can be compared to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for the (S)-configuration. A strong match between the experimental and calculated spectra provides high confidence in the assignment of the absolute stereochemistry.

X-ray Crystallography: The Gold Standard

When a suitable single crystal can be grown, single-crystal X-ray diffraction provides the most unambiguous structural information.[2][11][12] This technique maps the electron density of the molecule in the solid state, yielding precise data on:

-

Bond Lengths and Angles: Providing definitive confirmation of the molecular geometry.

-

Conformation: Revealing the preferred three-dimensional shape of the molecule in the crystal lattice.

-

Absolute Stereochemistry: Through anomalous dispersion effects (e.g., the Flack parameter), the (S)-configuration can be unequivocally confirmed.

-

Intermolecular Interactions: Unveiling how molecules pack together through hydrogen bonding and other non-covalent interactions, which is invaluable for understanding solid-state properties and for drug-receptor modeling.

While obtaining a crystal structure for (S)-indolin-2-ylmethanol itself may be challenging, analysis of related chiral indoline derivatives in the Cambridge Structural Database (CSD) reveals common conformational features, such as the puckering of the five-membered ring.[9][13]

Computational Modeling: In Silico Validation

Computational chemistry, particularly using Density Functional Theory (DFT), complements experimental data by providing a deeper understanding of the molecule's intrinsic properties.[14]

Key Applications:

-

Conformational Analysis: DFT calculations can identify the lowest energy (most stable) conformations of the molecule in the gas phase or in solution (using solvent models). This is crucial as the molecule is flexible around the C2-CH₂OH bond.

-

Spectra Prediction: As mentioned, TD-DFT can predict CD spectra. Furthermore, NMR chemical shifts can be calculated and compared with experimental values to validate the structural assignment.

-

Electronic Properties: Calculation of properties like the electrostatic potential map can provide insights into the molecule's reactivity and potential hydrogen bonding sites, which is critical for drug design.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of (S)-indolin-2-ylmethanol is not a linear process but an integrated system of cross-validating techniques. It begins with the confirmation of molecular weight and functional groups by MS and IR, progresses to a detailed map of atomic connectivity via a suite of NMR experiments, and is definitively confirmed in three dimensions by chiroptical spectroscopy and, ideally, X-ray crystallography. Each step provides a piece of the puzzle, and computational modeling serves as the theoretical framework that connects and validates the experimental findings. For the drug development professional, this rigorous, multi-faceted analytical approach ensures the absolute structural integrity of a key chiral building block, providing a solid foundation for the design and synthesis of next-generation therapeutics.

References

-

MDPI. Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. [Link]

-

PrepChem.com. Synthesis of indoline-2-carboxylic acid. [Link]

-

MDPI. Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. [Link]

-

ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]

-

ResearchGate. Recent Development on the Synthetic Methods of Chiral Indoline Derivatives. [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

ResearchGate. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. [Link]

-

Beilstein Journals. Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones. [Link]

-

NIH PubChem. Indoline. [Link]

-

NIH PubChem. (1H-indol-2-yl)methanol. [Link]

-

AME Publishing Company. Design, synthesis, antitumor evaluations and molecular modeling studies of novel 3,5-substituted indolin-2-one derivatives. [Link]

-

PubMed. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. [Link]

-

MDPI. Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. [Link]

-

HAL Open Science. New insights in tholin chemical structure using solid state 13C and 15N NMR spectroscopy. [Link]

-

NIH PMC. Bis-indole chiral architectures for asymmetric catalysis. [Link]

-

ResearchGate. The 13 C NMR spectra of 4a-c at aromatic region. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

PubMed. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. [Link]

-

NIH PMC. Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. [Link]

-

ARKAT USA. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]

-

Wiley Online Library. Induced Helical Chirality of Perylenebisimide Aggregates Allows for Enantiopurity Determination and Differentiation of Hydroxy Carboxylic Acids. [Link]

Sources

- 1. Bis-indole chiral architectures for asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Induced circular dichroism as a tool to monitor the displacement of ligands between albumins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Indole(120-72-9) IR Spectrum [m.chemicalbook.com]

- 8. lpi.usra.edu [lpi.usra.edu]

- 9. researchgate.net [researchgate.net]

- 10. Indoline(496-15-1) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. (1H-indol-2-yl)methanol | C9H9NO | CID 98783 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3-dihydro-1H-indol-2-ylmethanol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-dihydro-1H-indol-2-ylmethanol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical properties, synthesis, reactivity, and applications of 2,3-dihydro-1H-indol-2-ylmethanol. As a pivotal chiral building block, this indoline derivative is instrumental in the synthesis of complex heterocyclic systems and pharmacologically active molecules.

2,3-dihydro-1H-indol-2-ylmethanol, also known as indolin-2-ylmethanol, is a heterocyclic compound featuring a reduced indole (indoline) core with a hydroxymethyl substituent at the C2 position. This structure, particularly its chirality at the C2 position, is fundamental to its utility in asymmetric synthesis.

Structural and Chemical Identifiers [1][2][3]

-

IUPAC Name: (2,3-dihydro-1H-indol-2-yl)methanol

-

Molecular Formula: C₉H₁₁NO

-

Molecular Weight: 149.19 g/mol

-

CAS Number: 27640-33-1 (for the (S)-enantiomer)

-

Canonical SMILES: C1C(NC2=CC=CC=C21)CO

Physicochemical Data

The following table summarizes key physicochemical properties for 2,3-dihydro-1H-indol-2-ylmethanol. It is important to note that specific values for properties like melting and boiling points are not consistently reported in publicly available literature, which is common for specialized reagents that may be used directly in solution or are available as oils.

| Property | Value | Source(s) |

| Molecular Weight | 149.19 g/mol | [2] |

| Monoisotopic Mass | 149.08406 Da | [3] |

| XlogP3 (Predicted) | 1.3 | [4] |

| Purity (Typical) | >97% | [2] |

| Appearance | Varies (often an oil or low-melting solid) | N/A |

Spectroscopic Profile

The structural elucidation of 2,3-dihydro-1H-indol-2-ylmethanol and its derivatives relies on standard spectroscopic techniques. The expected spectral features are outlined below.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct regions. The aromatic protons on the benzene ring typically appear as a complex multiplet between 6.5 and 7.5 ppm. The proton on the nitrogen atom (N-H) shows a broad signal. The protons of the five-membered ring and the hydroxymethyl group are found in the upfield region, with characteristic couplings that can be used to confirm the structure.

¹³C NMR Spectroscopy: The carbon spectrum will show signals corresponding to the aromatic carbons (typically 110-150 ppm), the two aliphatic carbons of the pyrrolidine ring, and the hydroxymethyl carbon (typically around 60-70 ppm).

Mass Spectrometry (MS): Under electrospray ionization (ESI), the molecule is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 150.09.[3] Other adducts such as [M+Na]⁺ may also be observed.[3]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretches for aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹, and aromatic C=C bending vibrations will be observed in the 1450-1600 cm⁻¹ region.

Synthesis and Reactivity

The synthesis of 2,3-dihydro-1H-indol-2-ylmethanol is most commonly achieved through the reduction of a corresponding indole-2-carboxylic acid derivative. This approach allows for the straightforward generation of the desired indoline core and the primary alcohol functionality.

General Synthetic Pathway

The primary route involves the reduction of an ester of indole-2-carboxylic acid. The use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) can simultaneously reduce the ester to an alcohol and the C2-C3 double bond of the indole ring to form the indoline scaffold. Chiral syntheses are paramount for its application in drug development and often employ asymmetric catalysts or chiral resolving agents to isolate the desired enantiomer, such as (S)-2,3-dihydro-1H-indol-2-ylmethanol.[2][5]

Caption: General synthetic route to 2,3-dihydro-1H-indol-2-ylmethanol.

Detailed Experimental Protocol: Reduction of Ethyl 1H-indole-2-carboxylate

This protocol is a representative method for the synthesis of racemic 2,3-dihydro-1H-indol-2-ylmethanol.

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Substrate: The flask is cooled to 0 °C in an ice bath. A solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄. Causality: The slow, cooled addition is crucial to control the highly exothermic reaction between the hydride and the ester.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding a saturated aqueous solution of Rochelle's salt. Causality: This step is critical for safely neutralizing the excess reactive LiAlH₄ and breaking down the aluminum complexes formed during the reaction, which facilitates product isolation.

-

Workup: The resulting mixture is stirred vigorously for 1 hour until two clear layers form. The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,3-dihydro-1H-indol-2-ylmethanol.

Core Reactivity

The reactivity of 2,3-dihydro-1H-indol-2-ylmethanol is dictated by the nucleophilic nitrogen of the indoline ring, the primary alcohol, and its ability to serve as a precursor to electrophilic intermediates. This dual reactivity makes it a versatile building block.[6][7]

-

N-Functionalization: The secondary amine of the indoline ring can be readily acylated, alkylated, or used in other coupling reactions to introduce a wide variety of substituents at the N1 position.

-

O-Functionalization: The primary hydroxyl group can undergo esterification, etherification, or be converted into a leaving group (e.g., tosylate) to allow for subsequent nucleophilic substitution.

-

Generation of Electrophilic Intermediates: In the presence of a Brønsted or Lewis acid, indolylmethanols can lose water to form a stabilized carbocation or an indole-2-methide intermediate.[6] This electrophilic species is highly reactive towards various nucleophiles, enabling C-C and C-N bond formation, often at the C3 position of the indole nucleus. This reactivity is central to its use in asymmetric catalysis.[5][8]

Caption: Key reactivity pathways of 2,3-dihydro-1H-indol-2-ylmethanol.

Applications in Drug Discovery and Medicinal Chemistry

The indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9] 2,3-dihydro-1H-indol-2-ylmethanol serves as a key starting material for accessing novel chemical entities with therapeutic potential.

-

Chiral Synthesis: As a chiral platform molecule, it is invaluable for the enantioselective synthesis of complex indole derivatives.[5][8] This is critical as the biological activity of enantiomers can differ significantly.

-

Scaffold for Bioactive Molecules: The indoline core is present in numerous marketed drugs and clinical candidates. For example, derivatives of the related 2-oxo-1,2-dihydroindole scaffold are potent tyrosine kinase inhibitors used in oncology, such as Sunitinib.[10] The structural motifs accessible from 2,3-dihydro-1H-indol-2-ylmethanol are relevant to the development of agents targeting serotonin receptors, indoleamine 2,3-dioxygenase (IDO-1), and other enzymes and receptors.[9][11][12]

-

Fragment-Based Drug Design: The molecule itself can be used as a fragment in screening campaigns to identify initial hits that can be elaborated into more potent and selective drug candidates.

Safety, Handling, and Storage

Proper handling of 2,3-dihydro-1H-indol-2-ylmethanol is essential to ensure laboratory safety. The related compound, (1H-indol-2-yl)methanol, is classified with GHS hazard statements indicating it can cause serious eye damage.[4] Similar precautions should be taken for the dihydro derivative.

Safety and Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[2][13]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapor, mist, or gas. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[13]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]

-

Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[14]

Conclusion

2,3-dihydro-1H-indol-2-ylmethanol is a valuable and versatile chemical entity with significant applications in synthetic organic chemistry and drug discovery. Its unique combination of a chiral center, a reactive primary alcohol, and a modifiable indoline core makes it an ideal building block for constructing complex, biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage its potential in the development of novel therapeutics and advanced materials.

References

-

Fisher Scientific. (2010, September 21). Safety Data Sheet.

-

Chemical Synthesis Database. (2025, May 20). 2,3-dihydro-1H-indol-2-yl-phenylmethanol.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2794664, 2,3-dihydro-1H-indol-2-ylmethanol.

-

The Royal Society of Chemistry. Supporting information.

-

Advanced ChemBlocks Inc. (2S)-2,3-dihydro-1H-indol-2-ylmethanol 97%.

-

Perrone, S., et al. (2015). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 98783, (1H-indol-2-yl)methanol.

-

Ma, C., & Shi, F. (2020). Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. Chemical Communications.

-

Ma, C., & Shi, F. (2020). Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. ResearchGate.

-

Beller, M., et al. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chemical Science.

-

Science China Press. (2020). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Science China Chemistry.

-

Echemi. (2S)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid Safety Data Sheets.

-

Beller, M., et al. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. SciSpace.

-

Beller, M., et al. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. ResearchGate.

-

Kluger, R., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry.

-

Ma, C., & Shi, F. (2020). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. PubMed.

-

PubChemLite. 2,3-dihydro-1h-indol-2-ylmethanol (C9H11NO).

-

Patent. Synthesis of 2,3-Dihydro-1-(2-methyl-1-oxo-2-propenyl)-IH-indole-2-carboxylic acid.

-

Zinchenko, S. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules.

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

-

Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry.

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320).

-

Shi, F., et al. (2016). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Advances.

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of ultra-high-resolution analytical methods to study marine dissolved organic matter. Biogeosciences.

-

The Royal Society of Chemistry. Supporting information Indoles.

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry.

-

Han, J., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules.

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

-

Macor, J. E., et al. (2001). Solid-phase synthesis of 2,3-disubstituted indoles: discovery of a novel, high-affinity, selective h5-HT2A antagonist. Bioorganic & Medicinal Chemistry Letters.

-

van der Mey, M., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry.

Sources

- 1. 2,3-dihydro-1H-indol-2-ylmethanol | C9H11NO | CID 2794664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2,3-dihydro-1H-indol-2-ylmethanol 97% | CAS: 27640-33-1 | AChemBlock [achemblock.com]

- 3. PubChemLite - 2,3-dihydro-1h-indol-2-ylmethanol (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 4. (1H-indol-2-yl)methanol | C9H9NO | CID 98783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. oaepublish.com [oaepublish.com]

- 7. mdpi.com [mdpi.com]

- 8. Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solid-phase synthesis of 2,3-disubstituted indoles: discovery of a novel, high-affinity, selective h5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

Spectroscopic Characterization of 2,3-Dihydro-1H-indol-2-ylmethanol: A Technical Guide

Introduction

2,3-Dihydro-1H-indol-2-ylmethanol, also known as (S)-indolin-2-ylmethanol, is a heterocyclic compound belonging to the indoline family.[1] The indoline scaffold is a core structural motif in a multitude of biologically active compounds and natural products, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and pharmaceutical research. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such molecules. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3-dihydro-1H-indol-2-ylmethanol.

Molecular Structure and Predicted Spectroscopic Features

The structure of 2,3-dihydro-1H-indol-2-ylmethanol comprises a dihydroindole ring system with a hydroxymethyl group at the 2-position. The presence of a chiral center at the C2 position implies that the compound can exist as enantiomers. The following sections will detail the anticipated spectroscopic data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2,3-dihydro-1H-indol-2-ylmethanol, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the chemical environment of the protons.

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum will exhibit distinct signals for the aromatic, benzylic, and aliphatic protons, as well as the protons of the hydroxyl and amine groups. The chemical shifts (δ) are predicted to be in the following regions, assuming a standard deuterated solvent like CDCl₃:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic Protons (4H) | 6.5 - 7.2 | Multiplet (m) | 4H | - |

| H2 (methine) | ~4.0 - 4.5 | Multiplet (m) | 1H | J-coupling with H3 and CH₂OH |

| CH₂OH (methylene) | ~3.6 - 3.9 | Doublet of doublets (dd) or Multiplet (m) | 2H | Geminal and vicinal coupling |

| H3 (methylene) | ~2.8 - 3.3 | Doublet of doublets (dd) | 2H | Geminal and vicinal coupling |

| NH (amine) | Broad singlet (br s) | 1H | - | |

| OH (hydroxyl) | Broad singlet (br s) | 1H | - |

-

Rationale: The aromatic protons are expected in the typical downfield region. The methine proton at C2 (H2) is deshielded by the adjacent nitrogen and oxygen atoms. The diastereotopic protons of the CH₂OH and C3 methylene groups are expected to show complex splitting patterns due to both geminal and vicinal coupling. The NH and OH protons often appear as broad singlets and their chemical shifts can be highly dependent on concentration and solvent.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C (quaternary) | ~150 - 152 |

| Aromatic C-H | ~110 - 130 |

| C2 (methine) | ~65 - 70 |

| CH₂OH (methylene) | ~60 - 65 |

| C3 (methylene) | ~35 - 40 |

-

Rationale: The chemical shifts are predicted based on the electronic environment of each carbon atom. The aromatic carbons appear in the downfield region, with the carbon attached to the nitrogen being the most deshielded. The C2 carbon, bonded to both nitrogen and the hydroxymethyl group, will be significantly downfield compared to the C3 methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3-dihydro-1H-indol-2-ylmethanol is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| N-H stretch (amine) | 3300 - 3500 | Moderate |

| C-H stretch (aromatic) | 3000 - 3100 | Moderate |

| C-H stretch (aliphatic) | 2850 - 3000 | Moderate |

| C=C stretch (aromatic) | 1450 - 1600 | Moderate |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

-

Rationale: The broad O-H and moderate N-H stretching bands in the high-frequency region are characteristic of the hydroxyl and amine groups, respectively. The aromatic and aliphatic C-H stretches appear just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations and the strong C-O stretching band further confirm the presence of the respective functional groups. The IR spectrum of the parent indoline shows characteristic N-H and C-H stretching vibrations.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,3-dihydro-1H-indol-2-ylmethanol, the molecular formula is C₉H₁₁NO, corresponding to a monoisotopic mass of approximately 149.08 g/mol .[1][3]

-

Expected Molecular Ion Peak (M⁺): m/z = 149

-

Predicted Fragmentation Pattern: The molecule is expected to fragment via loss of the hydroxymethyl group (-CH₂OH, 31 Da) leading to a fragment at m/z = 118. Further fragmentation of the indoline ring can also be expected.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following are general protocols for NMR, IR, and MS analysis.

NMR Data Acquisition

A standard workflow for acquiring NMR data is as follows:

Caption: Standard procedure for acquiring an Infrared spectrum.

Detailed Steps:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample matrix.

-

Sample Spectrum: The prepared sample is placed in the IR spectrometer, and the sample spectrum is acquired.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Data Acquisition

Caption: A generalized workflow for Mass Spectrometry analysis.

Detailed Steps:

-

Sample Introduction: The sample is introduced into the mass spectrometer. This can be done via direct infusion of a solution, or as the eluent from a gas chromatograph (GC) or liquid chromatograph (LC).

-

Ionization: The sample molecules are ionized. Common techniques include Electrospray Ionization (ESI) for polar molecules and Electron Ionization (EI) for volatile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a signal proportional to the number of ions is sent to the data system.

-

Data System: The data system records the m/z ratio and abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for 2,3-dihydro-1H-indol-2-ylmethanol. While based on the analysis of structurally similar compounds and fundamental spectroscopic principles, these predicted data offer a strong foundation for researchers to identify and characterize this molecule. The outlined experimental protocols provide a standardized approach to acquiring high-quality data, ensuring scientific rigor in the synthesis and analysis of this and other related indoline derivatives.

References

- The Royal Society of Chemistry. (2021). Supporting Information.

- MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- PubChem. (n.d.). (1H-indol-2-yl)methanol.

- NIST. (n.d.). 1H-Indole, 2,3-dihydro-.

- Advanced ChemBlocks. (n.d.). (2S)-2,3-dihydro-1H-indol-2-ylmethanol 97%.

- PubChemLite. (n.d.). 2,3-dihydro-1h-indol-2-ylmethanol (C9H11NO).

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Indolin-2-ylmethanol

Authored by: Gemini, Senior Application Scientist

Abstract

Indolin-2-ylmethanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its precise molecular structure is fundamental to its reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This technical guide provides a comprehensive exploration of the ¹H and ¹³C NMR characterization of indolin-2-ylmethanol. We will delve into the principles of spectral interpretation, present detailed experimental protocols, and analyze the expected chemical shifts, coupling constants, and signal multiplicities. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret NMR data for indoline derivatives.

Introduction: The Imperative of Structural Verification

In the realm of drug discovery and chemical synthesis, the absolute confirmation of a molecule's structure is non-negotiable. Indolin-2-ylmethanol, a chiral saturated analog of the corresponding indole, possesses distinct stereoelectronic properties conferred by its sp³-hybridized heterocyclic core. These properties are directly reflected in its NMR spectra. A thorough understanding of its NMR fingerprint is crucial for verifying synthetic outcomes, assessing purity, and understanding its conformational behavior.

This guide moves beyond a simple recitation of data. It explains the causality behind the observed spectral features—why specific protons and carbons resonate at their particular frequencies and why their signals are split in a characteristic manner. By grounding our analysis in the fundamental principles of chemical environment and spin-spin coupling, we provide a robust framework for the characterization of this molecule and its derivatives.

Experimental Methodology: From Sample to Spectrum

The acquisition of high-quality, reproducible NMR data is predicated on meticulous sample preparation and a logically structured experimental workflow. The protocol described here is designed to be a self-validating system, ensuring data integrity from the outset.

Materials and Reagents

-

Analyte: Indolin-2-ylmethanol (≥98% purity)

-

Deuterated Solvents: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell® 507-HP or equivalent).

Rationale for Solvent Selection

The choice of deuterated solvent is a critical experimental parameter.[1]

-

CDCl₃ is a common, relatively non-polar solvent that is excellent for many organic molecules. However, labile protons, such as those in -OH and -NH groups, may exhibit broad signals or undergo rapid exchange, sometimes obscuring coupling information.

-

DMSO-d₆ is a highly polar, aprotic solvent that is superb for forming hydrogen bonds. It effectively "locks" labile -OH and -NH protons into slower exchange regimes, resulting in sharper signals and often allowing for the observation of their coupling to adjacent protons.[2] For indolin-2-ylmethanol, DMSO-d₆ is frequently the solvent of choice to clearly resolve the hydroxyl and amine proton signals.

Step-by-Step Sample Preparation Protocol

-

Weighing: Accurately weigh approximately 5-10 mg of indolin-2-ylmethanol directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Final Checks: Ensure the solution height in the tube is adequate (typically ~4-5 cm) and cap the tube securely.

NMR Data Acquisition Workflow

The following diagram illustrates the logical flow for acquiring ¹H and ¹³C NMR spectra.

Caption: Workflow for NMR analysis of indolin-2-ylmethanol.

Structural Analysis via ¹H and ¹³C NMR

For clarity in the following discussion, the standard IUPAC numbering for the indoline ring system will be used.

Caption: Structure and numbering of indolin-2-ylmethanol.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration, and spin-spin coupling. The general principles of interpreting NMR spectra are well-established.[3][4] The expected data in DMSO-d₆ are summarized below.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 | ~7.00 - 7.10 | d | JH7-H6 ≈ 7.5 | 1H |

| H-5 | ~6.90 - 7.00 | t | JH5-H6 ≈ 7.8, JH5-H4 ≈ 7.8 | 1H |

| H-4 | ~6.65 - 6.75 | d | JH4-H5 ≈ 7.8 | 1H |

| H-6 | ~6.55 - 6.65 | t | JH6-H7 ≈ 7.5, JH6-H5 ≈ 7.5 | 1H |

| N1-H | ~5.50 - 5.70 | s (broad) | - | 1H |

| C(OH)-H | ~4.80 - 5.00 | t | JOH-CH₂ ≈ 5.5 | 1H |

| C2-H | ~4.20 - 4.35 | m | - | 1H |

| C(CH₂OH)-Ha, Hb | ~3.50 - 3.70 | m | - | 2H |

| C3-Ha | ~3.15 - 3.25 | dd | Jgem ≈ 16.0, Jvic ≈ 9.0 | 1H |

| C3-Hb | ~2.70 - 2.80 | dd | Jgem ≈ 16.0, Jvic ≈ 6.5 | 1H |

Detailed Analysis:

-

Aromatic Region (δ 6.5-7.1 ppm): The four protons on the benzene ring (H-4, H-5, H-6, H-7) typically appear in this region. Their specific shifts and coupling patterns are diagnostic. H-7 is often the most downfield due to its proximity to the electron-withdrawing nitrogen atom's inductive effect. The protons will exhibit characteristic ortho- and meta-couplings, leading to doublets and triplets (or more complex multiplets if second-order effects are present).[5]

-

Labile Protons (N1-H and OH): In DMSO-d₆, the N-H proton signal is expected to be a broad singlet around δ 5.5-5.7 ppm. The hydroxyl (-OH) proton, due to H-bonding with the solvent, appears as a distinct triplet around δ 4.8-5.0 ppm, its splitting arising from coupling to the two adjacent methylene protons of the CH₂OH group (J ≈ 5.5 Hz).

-

Chiral Center (C2-H): The single proton at the stereocenter C-2 is coupled to the two diastereotopic protons on C-3 and the two diastereotopic protons of the adjacent CH₂OH group. This complex coupling typically results in a multiplet (m) in the δ 4.20-4.35 ppm range.

-

Methanol Methylene (CH₂OH): The two protons of the hydroxymethyl group are diastereotopic due to the adjacent C-2 stereocenter. They are coupled to each other (geminal coupling), to the C2-H proton (vicinal coupling), and to the -OH proton. This results in a complex multiplet between δ 3.50-3.70 ppm.

-

Indoline Methylene (C3-H₂): The two protons on C-3 are also diastereotopic. They split each other with a large geminal coupling constant (Jgem ≈ 16 Hz) and are each split differently by the C2-H proton with distinct vicinal coupling constants (Jvic). This leads to two separate signals, each appearing as a doublet of doublets (dd). The proton pseudo-trans to C2-H will typically have a larger vicinal coupling constant than the pseudo-cis proton.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum is generally simpler than the ¹H spectrum, with single lines for each unique carbon atom (in a proton-decoupled experiment). The chemical shifts are highly sensitive to the carbon's electronic environment.[6]

| Carbon Assignment | Expected δ (ppm) |

| C-7a | ~151.0 |

| C-3a | ~130.5 |

| C-5 | ~127.0 |

| C-7 | ~124.5 |

| C-4 | ~118.0 |

| C-6 | ~109.0 |

| C-2 | ~68.5 |

| CH₂OH | ~65.0 |

| C-3 | ~37.0 |

Detailed Analysis:

-

Aromatic & Bridgehead Carbons (δ 109-152 ppm): The six carbons of the benzene ring and its fusion points (C-3a, C-7a) resonate in the downfield region. The quaternary carbons C-7a (bonded to N) and C-3a are readily identifiable. C-7a is the most deshielded due to the direct attachment of the electronegative nitrogen atom. The relative positions of the protonated aromatic carbons (C-4, C-5, C-6, C-7) can be definitively assigned using 2D NMR techniques like HSQC.

-

Aliphatic Carbons (δ 35-70 ppm):

-

C-2: This carbon, bonded to both nitrogen and the oxygen-bearing CH₂OH group, is significantly deshielded and appears around δ 68.5 ppm.

-

CH₂OH: The carbon of the methanol side chain is also deshielded by the attached oxygen, resonating near δ 65.0 ppm.

-

C-3: The methylene carbon at the C-3 position is the most upfield of all the ring carbons, appearing around δ 37.0 ppm, consistent with a standard sp³-hybridized carbon in a five-membered ring.

-

Advanced Structural Confirmation: 2D NMR

For unambiguous assignment, especially in complex or substituted analogs, 2D NMR experiments are invaluable.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks would confirm the coupling between C2-H and the C3-H₂ protons, as well as the couplings within the aromatic spin system (e.g., H-4 with H-5).

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments, confirming, for example, that the proton signal at δ ~6.60 ppm corresponds to the carbon at δ ~109.0 ppm (C-6).

Conclusion

The comprehensive NMR analysis of indolin-2-ylmethanol provides a detailed and unambiguous structural fingerprint. The ¹H NMR spectrum is characterized by a distinct set of signals for the aromatic, aliphatic, and labile protons, with complex splitting patterns arising from the chiral center at C-2. The ¹³C NMR spectrum complements this data, providing clear signals for each of the nine unique carbon environments. By employing a systematic approach to sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their scientific and developmental endeavors.

References

- Vertex AI Search. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. YouTube.

- The Royal Society of Chemistry. (n.d.). Iron-catalyzed cross-dehydrogenative coupling of indolin-2-ones with active methylenes for direct carb. The Royal Society of Chemistry.

- PubChem. (2025). (1H-indol-2-yl)methanol. PubChem.

- Supporting Information. (n.d.). Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water”. The Royal Society of Chemistry.

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry.

- Scilit. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Scilit.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- ChemicalBook. (n.d.). Indoline(496-15-1) 1H NMR spectrum. ChemicalBook.

- Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts.

- The Royal Society of Chemistry. (n.d.). Supporting Information Materials 2,3,3-trimethyl-3H-indole. The Royal Society of Chemistry.

- YouTube. (2023). NMR Spectroscopy Interpretation (Example). YouTube.

- Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. BMRB.

- Benchchem. (n.d.). Application Note: 1H and 13C NMR Analysis of 2-(5-nitro-1H-indol-3-yl)acetonitrile. Benchchem.

- SciSpace. (n.d.). Solvent Effects in NMR Spectroscopy. II. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. SciSpace.

- Caribbean Journal of Sciences and Technology. (n.d.). SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES. Caribbean Journal of Sciences and Technology.

- Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

- BLD Pharm. (n.d.). (S)-Indolin-2-ylmethanol. BLD Pharm.

- The Royal Society of Chemistry. (n.d.). Supporting information Indoles. The Royal Society of Chemistry.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

Mass spectrometry analysis of 2,3-dihydro-1H-indol-2-ylmethanol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3-dihydro-1H-indol-2-ylmethanol

Foreword: The Analytical Imperative for Indoline Scaffolds

In the landscape of modern drug discovery, the indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. Its derivatives are explored for a wide array of therapeutic applications, from neuroprotective to antioxidant properties.[1] 2,3-dihydro-1H-indol-2-ylmethanol, a functionalized indoline, represents a key synthetic intermediate and a potential pharmacophore in its own right. The precise characterization of such molecules is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and quality of potential drug candidates.

This guide provides a comprehensive, technically-grounded framework for the analysis of 2,3-dihydro-1H-indol-2-ylmethanol using liquid chromatography coupled with mass spectrometry (LC-MS). Moving beyond a simple recitation of methods, we will delve into the causality behind the analytical choices, the fundamental principles of fragmentation, and the establishment of a robust, self-validating analytical workflow.

Foundational Principles: Understanding the Molecule

Before developing an analytical method, it is crucial to understand the physicochemical properties of the analyte. 2,3-dihydro-1H-indol-2-ylmethanol is a heterocyclic compound featuring a saturated five-membered pyrrole ring fused to a benzene ring, with a hydroxymethyl group at the C2 position.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | PubChem[2] |

| Molecular Weight | 149.19 g/mol | PubChem[2] |

| Key Structural Features | Secondary amine, primary alcohol, aromatic ring | - |

| Predicted Ionization | High proton affinity at the nitrogen atom | General Chemical Principle |

The presence of a basic secondary amine makes this molecule an excellent candidate for positive mode electrospray ionization (ESI), where it will readily accept a proton to form a stable [M+H]⁺ ion. This predictable ionization behavior is the cornerstone of its sensitive detection by mass spectrometry.

The Heart of the Matter: Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion. While specific experimental data for 2,3-dihydro-1H-indol-2-ylmethanol is not widely published, we can predict its fragmentation pathway based on the established principles of indole alkaloid and heterocyclic compound fragmentation.[3][4][5]

The analysis begins with the protonated molecule, [M+H]⁺, at an expected mass-to-charge ratio (m/z) of 150.1. Upon collision-induced dissociation (CID), we anticipate several key fragmentation events:

-

Neutral Loss of Water: The most facile fragmentation is often the elimination of a small, stable neutral molecule. The primary alcohol provides a labile proton, making the loss of water (H₂O, 18.01 Da) a highly probable event, leading to a prominent fragment ion at m/z 132.1. This resulting ion is likely a stabilized carbocation or a rearranged cyclic structure.

-

Loss of the Hydroxymethyl Group: Cleavage of the C2-substituent can occur, resulting in the loss of a hydroxymethyl radical (•CH₂OH, 31.02 Da). This would yield an ion at m/z 118.1, corresponding to the protonated indoline core.

-

Ring Cleavage: Further fragmentation of the indoline ring structure can occur at higher collision energies. A characteristic fragmentation in some indole alkaloids involves a retro-Diels-Alder (rDA) cleavage of the heterocyclic ring, though this is more common in unsaturated systems.[5] For the dihydro-indole structure, cleavage adjacent to the nitrogen atom is also plausible.

Predicted Fragmentation Pathway Diagram

Caption: Predicted ESI-MS/MS fragmentation of 2,3-dihydro-1H-indol-2-ylmethanol.

Table of Predicted Fragment Ions

| m/z (Predicted) | Proposed Formula | Description |

| 150.1 | C₉H₁₂NO⁺ | Protonated Molecule [M+H]⁺ |

| 132.1 | C₉H₁₀N⁺ | Loss of water (H₂O) from the [M+H]⁺ ion |

| 118.1 | C₈H₈N⁺ | Loss of the hydroxymethyl radical (•CH₂OH) |

| 91.1 | C₇H₇⁺ | Tropylium ion, a common fragment from benzyl-containing structures |

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This section details a robust protocol for the quantitative and qualitative analysis of the target compound. The philosophy is to create a self-validating system where performance is monitored and documented.

Overall Analytical Workflow

Caption: High-level workflow for robust LC-MS/MS analysis.

Step 1: Reagents and Sample Preparation

-

Solvents: Use LC-MS grade acetonitrile, methanol, and water.

-

Mobile Phase Additives: Use LC-MS grade formic acid or ammonium acetate.

-

Standard Preparation:

-

Prepare a 1 mg/mL primary stock solution of 2,3-dihydro-1H-indol-2-ylmethanol in methanol.

-

Perform serial dilutions from the primary stock using 50:50 acetonitrile:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations from a separate stock solution, if available.

-

-

Sample Preparation (from a reaction mixture or biological matrix):

-

Perform a protein precipitation (if necessary) by adding 3 parts cold acetonitrile to 1 part sample, vortex, and centrifuge.

-

Alternatively, use solid-phase extraction (SPE) with a suitable reversed-phase or mixed-mode sorbent for cleaner extracts.

-

Dilute the final extract to ensure the analyte concentration falls within the linear range of the calibration curve.

-

Step 2: Liquid Chromatography (LC) Method

The goal of chromatography is to achieve a sharp, symmetrical peak for the analyte, free from matrix interference. A reversed-phase method is suitable.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for moderately polar compounds. The shorter length allows for fast analysis times. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acidic modifier promotes protonation of the analyte, improving peak shape and ESI efficiency. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for screening. This should be optimized to ensure the analyte elutes between 1.5-3.0 minutes for optimal ESI performance. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |

| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Injection Vol. | 2-5 µL | Small volumes are preferred to minimize peak distortion. |

Step 3: Mass Spectrometry (MS) Method

This method uses either a data-dependent acquisition (dd-MS²) for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantification.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen is readily protonated, leading to a strong [M+H]⁺ signal. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimized to achieve a stable spray and maximum ion signal. |

| Gas Temp. | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |

| Gas Flow | 8 - 12 L/min | Assists in desolvation and prevents solvent clusters from entering the mass analyzer. |

| Nebulizer Gas | 35 - 50 psi | Controls the formation of the aerosol from the LC eluent. |

| Acquisition Mode 1 (Qualitative) | Full Scan (m/z 50-300) with dd-MS² | Full scan identifies the precursor ion, and data-dependent MS² triggers fragmentation on the most intense ions, confirming identity. |

| Acquisition Mode 2 (Quantitative) | Multiple Reaction Monitoring (MRM) | Highly specific and sensitive. Monitors predefined precursor-to-product ion transitions. |

| MRM Transitions | Primary: 150.1 -> 132.1 Secondary: 150.1 -> 118.1 | The transition to the ion from water loss is typically intense and robust. A secondary transition confirms identity. |

| Collision Energy (CE) | 10 - 25 eV (Optimize empirically) | The CE value should be ramped in experiments to find the optimal voltage that yields the highest intensity for the product ions of interest. |

Conclusion: Towards Authoritative and Trustworthy Analysis

The robust analysis of 2,3-dihydro-1H-indol-2-ylmethanol via LC-MS is eminently achievable through a systematic approach. By grounding the methodology in the fundamental principles of ionization and fragmentation, we can predict the behavior of the molecule and design a targeted, efficient analytical protocol. The workflow presented here emphasizes not just the execution of steps but the rationale behind them, empowering researchers and drug development professionals to generate high-quality, reproducible, and defensible data. The combination of high-performance liquid chromatography for separation and tandem mass spectrometry for detection provides the specificity and sensitivity required for the rigorous characterization of novel pharmaceutical compounds.[6][7]

References

-

Ma, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 509. Available at: [Link]

-

Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 79-90. Available at: [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

-

PubChem. (n.d.). 2,3-dihydro-1H-indol-2-ylmethanol. National Center for Biotechnology Information. Retrieved from: [Link]

-

Choquesillo-Lazarte, D., et al. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Advances in Botanical Research, 68, 233-269. Available at: [Link]

-

Wang, M., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8049. Available at: [Link]

-

Hong, B., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(8), 782-787. Available at: [Link]

-

Hong, B., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Available at: [Link]

-

NIST. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from: [Link]

-

He, J., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 26(23), 2737-2746. Available at: [Link]

-

Povarov, L. S., et al. (2016). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 21(11), 1497. Available at: [Link]

Sources

- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-dihydro-1H-indol-2-ylmethanol | C9H11NO | CID 2794664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 5. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

A Technical Guide to the Discovery and Isolation of Novel Indol-2-ylmethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2][3] Among the diverse classes of indole-containing compounds, indol-2-ylmethanol and its derivatives represent a particularly versatile and reactive platform for the synthesis of complex molecules.[4][5] The strategic placement of the hydroxymethyl group at the C2 position activates the indole ring for a variety of transformations, making these compounds powerful intermediates in the discovery of novel therapeutic agents. This guide provides an in-depth technical overview of the modern workflow for discovering, synthesizing, isolating, and characterizing novel indol-2-ylmethanol derivatives, grounded in field-proven insights and methodologies. We will explore the causality behind experimental choices, from rational design and catalytic synthesis to high-fidelity purification and unambiguous structural elucidation, offering a comprehensive resource for professionals in drug development.

The Strategic Importance of Indol-2-ylmethanol Scaffolds

The true value of indol-2-ylmethanols in drug discovery lies in their unique chemical reactivity. The C2-hydroxymethyl group is not merely a passive substituent; it is a versatile chemical handle that can be transformed into a carbocationic intermediate under mild acidic or Lewis acidic conditions. This reactivity allows indol-2-ylmethanols to act as potent three-carbon synthons, enabling a variety of powerful bond-forming reactions such as Friedel-Crafts-type alkylations, cycloadditions, and cascade annulations.[4][6]

This synthetic flexibility has been leveraged to produce derivatives with a remarkable breadth of biological activities.[7][8] Indole-based compounds are known to interact with numerous biological targets, mimicking peptide structures and binding reversibly to enzymes.[2][7] Key therapeutic areas where indol-2-ylmethanol derivatives have shown significant promise include:

-

Oncology: They exhibit potent antiproliferative activity against various cancer types.[9][10] Mechanisms of action include the induction of apoptosis (regulated cell death), inhibition of tubulin polymerization, and disruption of critical protein-protein interactions like p53-MDM2.[1][9][11]

-

Antimicrobial Agents: The indole scaffold is a core component of compounds with significant antibacterial and antifungal properties.[2][7]

-

Anti-inflammatory Activity: Many indole derivatives have demonstrated potent anti-inflammatory effects.[1][8]

The ability to readily generate vast libraries of structurally diverse compounds from a common indol-2-ylmethanol core makes this scaffold a high-priority target for drug discovery programs.

Rational Design and Synthesis of Novel Derivatives

The discovery of novel derivatives is a purpose-driven process. The goal is not simply to create new molecules, but to design compounds with enhanced potency, improved selectivity, or more favorable pharmacokinetic profiles. This process begins with a synthetic strategy designed for efficiency, control, and diversity.

Core Synthetic Strategies

Modern synthetic chemistry offers several powerful approaches for the derivatization of indol-2-ylmethanols. The choice of method is dictated by the desired structural outcome and the need for stereochemical control.

-

Catalytic Cascade Reactions: The most common approach involves the acid-catalyzed generation of an indole-2-yl-carbenium ion, which then reacts with a suitable nucleophile or diene. Scandium(III) triflate (Sc(OTf)₃) is a highly effective Lewis acid catalyst for these transformations, such as in (3+2) annulation reactions with propargylic alcohols to yield synthetically valuable cyclopenta[b]indoles.[4] Similarly, Brønsted acids like p-toluenesulfonic acid (p-TsOH) can catalyze regioselective reactions, providing a metal-free alternative.[4] These cascade reactions are exceptionally efficient, forming multiple chemical bonds in a single operation.

-

Asymmetric Organocatalysis: For many biological targets, a specific stereoisomer (enantiomer) of a drug is responsible for the therapeutic effect. Asymmetric catalysis is therefore critical. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for achieving high enantioselectivity in reactions involving indol-2-ylmethanols.[12] For example, CPAs can be used to synthesize chiral indole-2-carboxamide derivatives or control the stereochemistry of (3+3) cycloadditions with nitrones, yielding indole-fused heterocycles with excellent enantiomeric excess (up to 96% ee).[4][12]

-

Green Synthetic Methodologies: There is a growing emphasis on developing environmentally benign synthetic protocols. For indole synthesis, this includes the use of water as a green solvent, solid acid catalysts that can be easily recovered and reused, and microwave irradiation to accelerate reaction times and improve yields.[13] These methods reduce waste and energy consumption, aligning with the principles of sustainable chemistry.

High-Fidelity Isolation and Purification Protocols

A rigorously purified compound is a prerequisite for reliable biological and analytical evaluation. The process of isolating the target derivative from a crude reaction mixture—which contains unreacted starting materials, catalysts, and byproducts—is a critical, multi-step workflow.

Protocol 1: Initial Work-up and Solvent Extraction

The causality behind this first step is to perform a bulk separation of the desired organic product from inorganic salts and highly polar impurities.

-

Quenching: The reaction is first quenched, typically by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Solvent Selection: An appropriate organic solvent, immiscible with water, is chosen for extraction. Ethyl acetate is a common choice due to its moderate polarity, which effectively dissolves a wide range of indole derivatives.[14]

-

Extraction: The quenched reaction mixture is transferred to a separatory funnel, and ethyl acetate is added. The funnel is shaken vigorously to partition the components between the aqueous and organic layers.

-

Separation: The layers are allowed to separate. The organic layer, containing the desired product, is collected. This process is typically repeated 2-3 times to maximize recovery.

-

Washing & Drying: The combined organic layers are washed with brine (saturated NaCl solution) to remove residual water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

Protocol 2: Flash Column Chromatography